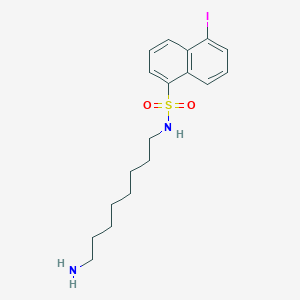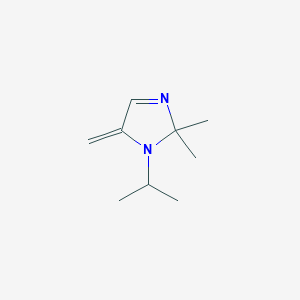
2,2-Dimethyl-5-methylidene-1-propan-2-ylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-5-methylidene-1-propan-2-ylimidazole is a chemical compound that has been widely used in scientific research. This compound is also known as DMPI and has been found to have various biochemical and physiological effects.
Mechanism Of Action
DMPI binds to metal ions through its imidazole and methylidene groups. The binding of DMPI to metal ions results in the formation of stable complexes, which can be detected through spectroscopic techniques such as UV-Vis and fluorescence spectroscopy. The binding of DMPI to metal ions can also result in changes in the biochemical and physiological properties of the metal ions.
Biochemical And Physiological Effects
DMPI has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of metalloenzymes such as carbonic anhydrase and matrix metalloproteinases. DMPI has also been found to have anti-inflammatory and antioxidant properties. This compound has been shown to reduce the production of reactive oxygen species and inhibit the expression of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
DMPI has several advantages for lab experiments. This compound has high binding affinity and selectivity towards metal ions, making it an ideal ligand for metal ion detection and quantification. DMPI also has low cytotoxicity and high cell permeability, making it suitable for live-cell imaging. However, DMPI has some limitations for lab experiments. This compound is sensitive to pH and temperature changes, which can affect its binding properties. DMPI also has limited solubility in aqueous solutions, which can affect its detection and quantification in biological samples.
Future Directions
There are several future directions for the research on DMPI. One direction is the development of new DMPI derivatives with improved binding properties and solubility in aqueous solutions. Another direction is the application of DMPI in the detection and quantification of metal ions in biological samples such as blood and urine. DMPI can also be used in the development of new metal-based drugs for the treatment of diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, 2,2-Dimethyl-5-methylidene-1-propan-2-ylimidazole is a chemical compound that has been widely used in scientific research. This compound has high binding affinity and selectivity towards metal ions, making it an ideal ligand for metal ion detection and quantification. DMPI has also been found to have various biochemical and physiological effects, making it a promising compound for the development of new drugs. Further research on DMPI and its derivatives can lead to the development of new techniques for metal ion detection and the treatment of diseases.
Synthesis Methods
The synthesis of DMPI involves the reaction of 2,2-dimethylpropanal with methyl isocyanide in the presence of a base. This reaction results in the formation of DMPI, which can be purified through recrystallization. The yield of DMPI can be increased by using excess methyl isocyanide and optimizing the reaction conditions.
Scientific Research Applications
DMPI has been extensively used in scientific research as a ligand for metal ions such as copper, zinc, and nickel. This compound has been found to have high binding affinity and selectivity towards these metal ions. DMPI has also been used as a fluorescent probe for the detection of metal ions in biological samples. This compound has been found to have low cytotoxicity and high cell permeability, making it an ideal probe for live-cell imaging.
properties
CAS RN |
106416-87-9 |
|---|---|
Product Name |
2,2-Dimethyl-5-methylidene-1-propan-2-ylimidazole |
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
2,2-dimethyl-5-methylidene-1-propan-2-ylimidazole |
InChI |
InChI=1S/C9H16N2/c1-7(2)11-8(3)6-10-9(11,4)5/h6-7H,3H2,1-2,4-5H3 |
InChI Key |
ZWDIMRRWTJRDSM-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=C)C=NC1(C)C |
Canonical SMILES |
CC(C)N1C(=C)C=NC1(C)C |
synonyms |
1H-Imidazole,2,5-dihydro-2,2-dimethyl-5-methylene-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



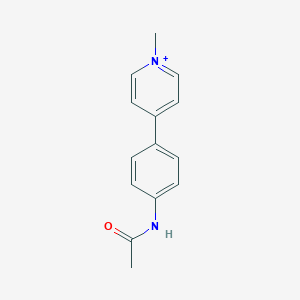
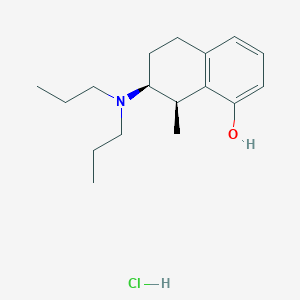
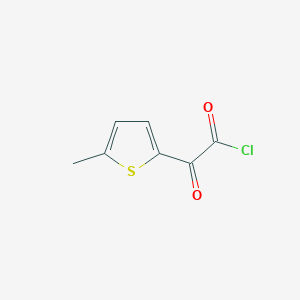
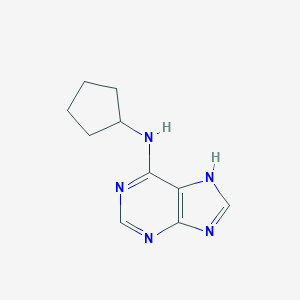
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)

![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
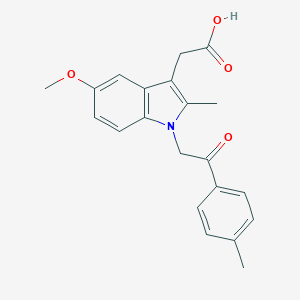
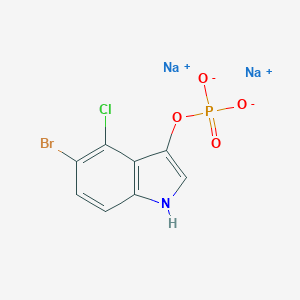
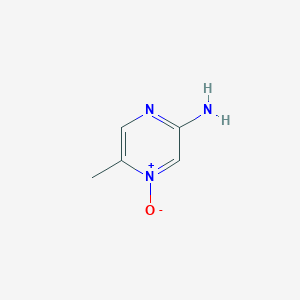
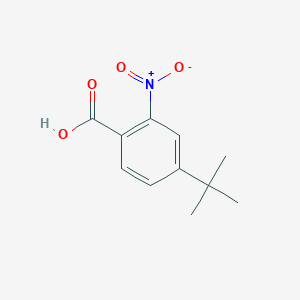
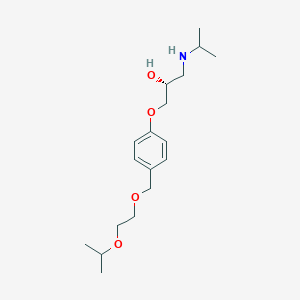
![3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-YL)benzo[B]thiophene-2-carboxamide--1H-imidazole (1:1)](/img/structure/B11592.png)
